molecular formula C8H15N B8587674 N-(pent-4-enyl)cyclopropanamine

N-(pent-4-enyl)cyclopropanamine

Cat. No. B8587674
M. Wt: 125.21 g/mol
InChI Key: XDVGYDUUVLFHNE-UHFFFAOYSA-N
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Patent
US08343477B2

Procedure details

Using an addition funnel, a solution of 5-bromopentene (15.8 g, 106 mmol) in 50 mL of methanol was added over the course of 5 min to a solution of cyclopropylamine (20.6 g, 361 mmol) in 200 mL of methanol. The resultant mixture was allowed to stir at rt for 72 h at which time it was refluxed for 1 h. The methanol and excess cyclopropylamine were removed by distillation. The residue, hydrobromide salt of 1a, was partitioned between ether and 4 N NaOH. The aqueous phase was washed with ether (2×). The combined ether extracts were dried (MgSO4), filtered, and concentrated to give 8 g (60%) of 1a as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 0.31-0.36 (m, 2 H) 0.40-0.46 (m, 2 H) 1.53-1.63 (m, 2 H) 1.87 (brs, 1 H) 2.05-2.10 (m, 2 H) 2.10-2.14 (m, 1 H) 2.69 (t, J=7.32 Hz, 2 H) 4.91-5.07 (m, 2 H) 5.72-5.88 (m, 1 H).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH:7]1([NH2:10])[CH2:9][CH2:8]1>CO>[CH2:2]([NH:10][CH:7]1[CH2:9][CH2:8]1)[CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
BrCCCC=C
Name
Quantity
20.6 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 72 h at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol and excess cyclopropylamine were removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue, hydrobromide salt of 1a, was partitioned between ether and 4 N NaOH
WASH
Type
WASH
Details
The aqueous phase was washed with ether (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(CCC=C)NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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